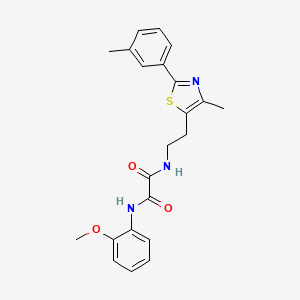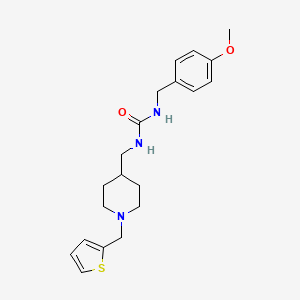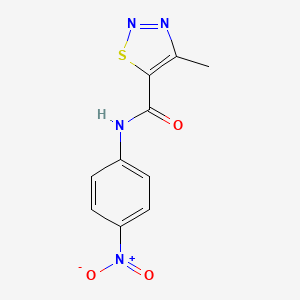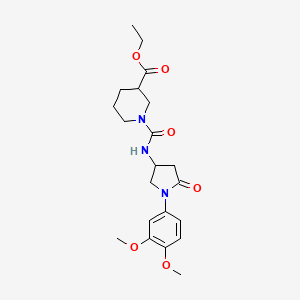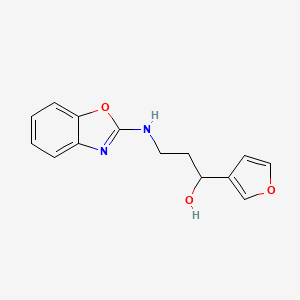
3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is also known as BFA, and it has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
The mechanism of action of 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol involves the inhibition of ARF function. ARF is a small GTPase that regulates the formation of coat proteins on intracellular membranes. BFA binds to the ARF protein and prevents its activation, leading to the disruption of membrane trafficking and the disassembly of the Golgi complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to cause the redistribution of Golgi enzymes to the endoplasmic reticulum (ER), leading to the inhibition of protein transport from the ER to the Golgi complex. BFA has also been shown to induce the fragmentation of the Golgi complex and the redistribution of Golgi proteins to the ER and the plasma membrane.
実験室実験の利点と制限
One of the main advantages of using 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol in lab experiments is its ability to disrupt Golgi complex function. This compound can be used to study the role of the Golgi complex in protein processing and sorting. However, one of the main limitations of using BFA is its cytotoxicity. This compound can induce cell death at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol. One of the main areas of research is the development of new compounds that can selectively target ARF function without inducing cytotoxicity. Another area of research is the study of the role of the Golgi complex in disease pathogenesis, and the potential use of BFA in the development of new therapies for diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant attention in the scientific research community. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. There are several future directions for the study of BFA, including the development of new compounds and the study of the role of the Golgi complex in disease pathogenesis.
合成法
The synthesis of 3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol is a complex process that involves several steps. One of the most common methods for synthesizing this compound is the reaction of 2-aminobenzoxazole with 3-furylpropanol in the presence of a catalyst. The resulting product is then purified using different techniques such as column chromatography or recrystallization.
科学的研究の応用
3-(1,3-Benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol has been extensively studied for its potential applications in scientific research. This compound has been used as a tool in cell biology and biochemistry research. It has been shown to inhibit the function of ADP-ribosylation factor (ARF), a protein that plays a crucial role in the regulation of intracellular membrane trafficking. BFA has also been used to study the Golgi complex, a cellular organelle that is involved in the processing and sorting of proteins.
特性
IUPAC Name |
3-(1,3-benzoxazol-2-ylamino)-1-(furan-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c17-12(10-6-8-18-9-10)5-7-15-14-16-11-3-1-2-4-13(11)19-14/h1-4,6,8-9,12,17H,5,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSLYQXSAJOVJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)NCCC(C3=COC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 4-[(phenoxycarbonyl)amino]benzoate](/img/structure/B2760644.png)
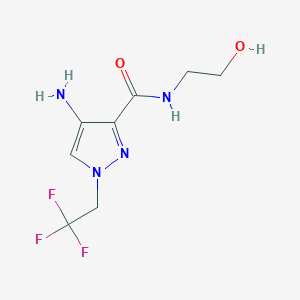

![1-(3-Methylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2760649.png)
![N-[3-[3-(furan-2-yl)-2-(2-methoxyacetyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2760650.png)

![4-[3-Oxo-3-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]propyl]benzenesulfonyl fluoride](/img/structure/B2760653.png)


